
4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, also known as methyl 5-fluoro-4’-hydroxy [1,1’-biphenyl]-3-carboxylate, is a chemical compound with the CAS Number: 1261921-87-2 . It has a molecular weight of 246.24 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H11FO3/c1-18-14(17)11-6-10(7-12(15)8-11)9-2-4-13(16)5-3-9/h2-8,16H,1H3 . This code represents the compound’s molecular structure.
Scientific Research Applications
Synthesis Techniques
The compound 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol and related derivatives have been synthesized and studied for various applications. For instance, Xu Liang (2009) discussed the synthesis of a similar compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, detailing its crystal structure and molecular dimensions, emphasizing its orthorhombic space group and important dihedral angles (Xu Liang, 2009). Similarly, O. Karam et al. (1999) explored the synthesis of hydroindolenones and hydroquinolenones by oxidizing phenols like 4-substituted open-chain phenols, pointing out the formation of cyclo 2,5-hexadienones through a similar oxidation process of the bicyclic phenols (Karam et al., 1999).
Crystal and Molecular Structure
In terms of crystal and molecular structures, the dihedral angles formed by the triazole ring with two benzene rings in related compounds were significant, indicating a robust molecular structure that plays a crucial role in their potential applications (Xu Liang, 2009).
Biological Applications and Properties
Anticancer and Antitumor Agents
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar to the compound , have been identified as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in cancer models, making them viable candidates for clinical trials (Schroeder et al., 2009). Additionally, new 5,6-(or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives were synthesized and evaluated for their antitumor properties, showing significant inhibitory activity against various cancer cell lines (Chou et al., 2010).
Ferroelectric and Liquid Crystal Applications
The impact of a lateral alkyloxy chain on the ferroelectric nematic phase was explored, with the synthesis and characterization of series such as 4-[(4-nitrophenoxy)carbonyl]phenyl 2-alkoxy-4-methoxybenzoates and 4-[(3-fluoro-4-nitrophenoxy)carbonyl]phenyl 2-alkoxy-4-methoxybenzoates. These studies revealed insights into the formation and stability of the ferroelectric nematic phase, a significant factor in liquid crystal technologies (Cruickshank et al., 2022).
Antimicrobial and Antibacterial Properties
New fluorine-containing compounds, including 4-fluoro-3-(Phenoxy)phenyl groups, were synthesized and screened for their antibacterial activities, demonstrating promising activity against various bacterial strains. This highlights their potential in developing new biologically active molecules for treating bacterial infections (Holla et al., 2003).
Molecular Docking and Quantum Chemical Calculations
The molecular structure, spectroscopic data, and biological effects of related compounds have been investigated through techniques like molecular docking and quantum chemical calculations. These studies provide crucial insights into the molecular interactions and potential therapeutic applications of these compounds (Viji et al., 2020).
properties
IUPAC Name |
methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)11-6-10(7-12(15)8-11)9-2-4-13(16)5-3-9/h2-8,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPOVNKUOPDLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683587 |
Source


|
| Record name | Methyl 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261921-87-2 |
Source


|
| Record name | Methyl 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

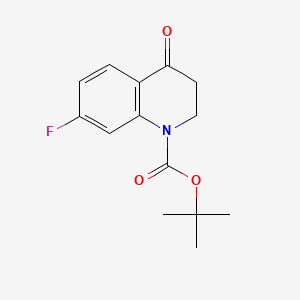
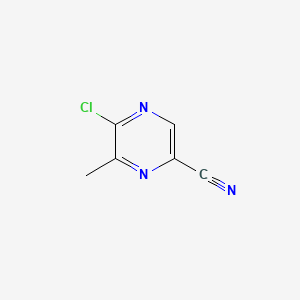

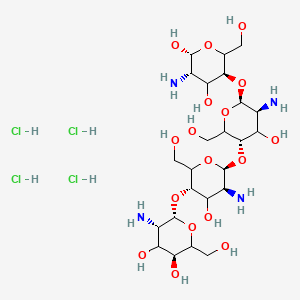
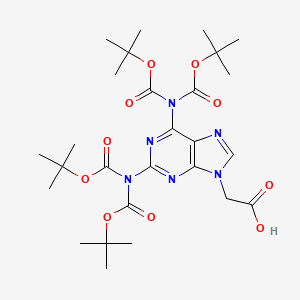
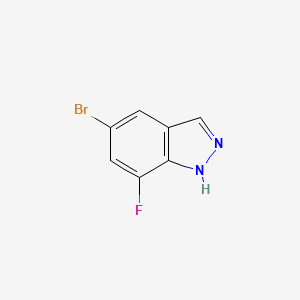
![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)
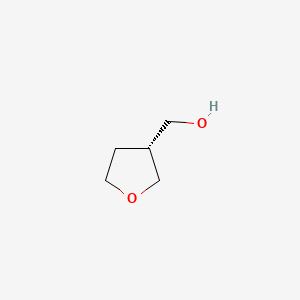
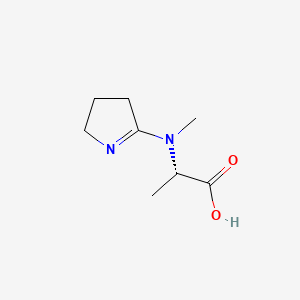
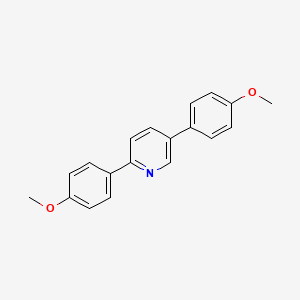
![1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone](/img/structure/B597918.png)
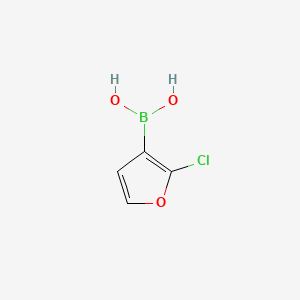
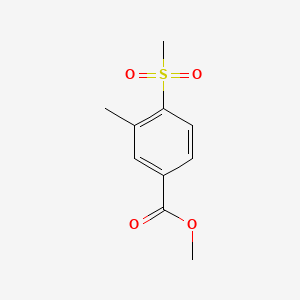
![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)